2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Description

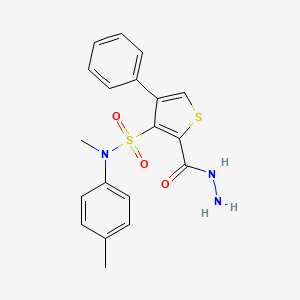

2-(Hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a phenyl group at position 4, a sulfonamide moiety at position 3, and a hydrazinecarbonyl group at position 2.

Properties

IUPAC Name |

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-8-10-15(11-9-13)22(2)27(24,25)18-16(14-6-4-3-5-7-14)12-26-17(18)19(23)21-20/h3-12H,20H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFBSXLZIDEGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylthiophene-3-sulfonyl chloride with N-methyl-N-(4-methylphenyl)hydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to introduce the hydrazinecarbonyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing hydrazine moieties exhibit significant anticancer properties. For instance, derivatives of hydrazine have been studied for their ability to inhibit tumor growth in various animal models. The specific compound has shown promise in preclinical studies targeting specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some studies have suggested that hydrazine derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. Research focusing on similar compounds has demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. This suggests that 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide could be explored further for its potential neuroprotective applications .

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its sulfonamide group can enhance the solubility and thermal stability of polymers, making it a valuable addition to the development of new materials with specific properties. Research into similar sulfonamide compounds has shown their effectiveness in improving the mechanical properties of polymers .

Conductive Materials

Research into thiophene derivatives has highlighted their potential use in organic electronics, including organic photovoltaic cells and field-effect transistors. The incorporation of this compound into conductive polymers may enhance charge transport properties due to its electronic structure, which warrants further investigation .

Chemical Synthesis Applications

Reagent in Organic Synthesis

The compound can serve as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to participate in various chemical reactions makes it an attractive candidate for synthesizing other biologically active compounds. Studies have documented its utility in multi-step synthesis pathways that lead to the formation of complex heterocycles .

Case Study 1: Anticancer Efficacy

A study involving a series of hydrazine derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Polymer Development

In a project aimed at developing high-performance polymers for electronic applications, researchers incorporated sulfonamide derivatives into polymer matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydrazinecarbonyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The sulfonamide group can enhance the compound’s binding affinity to certain biological targets .

Comparison with Similar Compounds

Key Differences :

- N-methyl-N-(4-methylphenyl)sulfonamide offers greater steric hindrance compared to simpler sulfonamides (e.g., N-aryl derivatives in ).

Spectroscopic and Crystallographic Analysis

Spectroscopic Data

IR Spectroscopy :

NMR Spectroscopy :

Crystallographic Insights

- Hydrogen bonding : Sulfonamide oxygen and hydrazine NH groups may form intermolecular hydrogen bonds, similar to N-(2-formylphenyl)-4-methylbenzenesulfonamide, which adopts a trans-dimeric structure via C–H⋯O interactions .

- Molecular packing : Bulky N-methyl-N-(4-methylphenyl) groups could reduce crystal symmetry compared to simpler sulfonamides.

Biological Activity

The compound 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various carbonyl compounds. For the compound , the synthesis may follow a pathway similar to other hydrazine derivatives, where hydrazine reacts with thiophene-3-sulfonamide derivatives to form the target compound. The detailed synthetic route and characterization methods, including NMR and X-ray crystallography, are crucial for confirming the structure of synthesized compounds .

Antimicrobial Properties

Recent studies have indicated that hydrazine derivatives exhibit significant antimicrobial activity. For instance, related compounds such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been explored for their inhibitory effects on Mycobacterium tuberculosis and other bacterial strains. These studies report moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

Hydrazine derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest, although specific pathways for this compound need further elucidation .

Enzyme Inhibition

The compound may act as a non-covalent inhibitor of certain enzymes, similar to other hydrazine derivatives. Studies have shown that modifications in the hydrazine structure can enhance or diminish enzyme inhibition potency. For example, variations in substituents on the phenyl rings can significantly affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives induce oxidative stress in cells, leading to apoptosis.

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, disrupting normal cellular functions.

- DNA Interaction : Hydrazines can potentially intercalate into DNA or form adducts, leading to mutagenic effects that may be leveraged for anticancer therapies.

Case Studies

Several case studies have illustrated the biological impact of hydrazine derivatives:

- Study on Antimycobacterial Activity : A comparative analysis demonstrated that certain hydrazines exhibited lower minimum inhibitory concentrations (MIC) against M. tuberculosis compared to standard treatments like isoniazid .

- Cytotoxicity Assays : In vitro studies on cancer cell lines showed that specific structural modifications led to enhanced cytotoxicity, suggesting a tailored approach to drug design could yield more effective therapeutic agents .

Data Tables

| Property | Value/Observation |

|---|---|

| Synthesis Method | Hydrazinolysis and cyclization |

| Antimicrobial Activity | Moderate inhibition against AChE and BuChE |

| Cytotoxicity | Significant against various cancer cell lines |

| Mechanism of Action | ROS generation, enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for preparing 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide, and how can purity be optimized?

The synthesis typically involves:

- Step 1 : Formation of the thiophene-sulfonamide backbone via nucleophilic substitution, using thiophene-3-sulfonyl chloride and methyl-(4-methylphenyl)amine under basic conditions (e.g., triethylamine in dry THF at 0–5°C) .

- Step 2 : Introduction of the hydrazinecarbonyl group via condensation of the sulfonamide intermediate with hydrazine hydrate in ethanol under reflux (70–80°C for 6–8 hours) .

- Purity Optimization : Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water (1:1). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thiophene protons at δ 7.1–7.8 ppm) .

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths and angles. Crystallize from DMF/water to obtain suitable crystals .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers investigate the coordination chemistry of this compound with transition metals?

- Method : React the compound (0.1 mmol) with metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) in ethanol/water (1:1) at 60°C for 4 hours.

- Analysis : Use UV-Vis spectroscopy (λ = 300–600 nm) to monitor ligand-to-metal charge transfer. Characterize complexes via IR (shift in C=O and N–H stretches) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for hydrazinecarbonyl group formation?

- Density Functional Theory (DFT) : Model the reaction pathway (B3LYP/6-31G*) to compare energy barriers for alternative mechanisms (e.g., nucleophilic attack vs. radical intermediates).

- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants under varying temperatures (25–60°C). Correlate with computational activation energies to identify the dominant pathway .

Q. What strategies address discrepancies in crystallographic data for polymorphic forms of this compound?

Q. How can structure-activity relationship (SAR) studies optimize biological activity through substituent modification?

- Design : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Synthesize analogs via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF).

- Testing : Screen for antimicrobial activity (MIC against S. aureus and E. coli) and cytotoxicity (MTT assay on HEK293 cells). Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., dihydrofolate reductase) .

Q. What experimental approaches evaluate solvent effects on sulfonamide-thiophene coupling efficiency?

- Solvent Screening : Test polar aprotic (DMF, DMSO), protic (MeOH, EtOH), and nonpolar (toluene) solvents. Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane).

- Kinetic Profiling : Use ¹H NMR to quantify intermediate formation rates. Correlate with solvent polarity (ET(30) scale) to identify optimal dielectric environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.